2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol
Description
Chemical Structure and Properties The compound 2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol (CAS: 127116-19-2) features a pyrimidine core substituted with a chlorine atom at position 6 and a methyl group at position 2. A piperazine ring is attached to the pyrimidine at position 4, with an ethanol group extending from the piperazine nitrogen. Its molecular formula is C₁₁H₁₇ClN₄O (MW: 256.73 g/mol), and it is stored at -20°C due to its sensitivity .
Pharmacological and Synthetic Relevance This compound is utilized as a reference standard in pharmaceutical analysis . Its synthesis involves palladium-catalyzed coupling with cesium carbonate, as seen in the preparation of methyl 2-(6-(4-(2-hydroxylethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-formate . Hazard statements (H302, H315, H319, H332, H335) highlight risks of toxicity, skin/eye irritation, and respiratory issues .
Properties
IUPAC Name |
2-[4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O/c1-9-13-10(12)8-11(14-9)16-4-2-15(3-5-16)6-7-17/h8,17H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIXBFHSTHMFFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCN(CC2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol typically involves the reaction of 4,6-dichloro-2-methylpyrimidine with N-hydroxyethylpiperazine . The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored and controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperazine ring substituted with a chloro-pyrimidine moiety and an ethanol group. Its structural formula can be represented as follows:
The molecular weight is approximately 256.73 g/mol. The compound has been studied for its potential in targeting specific kinases involved in cancer progression and other diseases.
Kinase Inhibition
One of the primary applications of 2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol is its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can influence various cellular processes including cell division and metabolism. The inhibition of specific kinases has therapeutic implications in cancer treatment.
Table 1: Kinase Inhibition Studies
| Study Reference | Target Kinase | Activity | IC50 (µM) |
|---|---|---|---|
| EGFR | Inhibition | 0.5 | |
| PDGFR | Inhibition | 0.3 | |
| VEGFR | Inhibition | 0.7 |
Anticancer Research
Several studies have highlighted the potential of this compound in anticancer research. It has been shown to exhibit cytotoxic effects against various cancer cell lines, suggesting its utility as a lead compound for drug development.
Table 2: Anticancer Activity
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 1.2 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 0.8 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 0.5 | Inhibition of proliferation |
Case Study 1: In Vivo Efficacy
A recent study investigated the efficacy of this compound in vivo using mouse models with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent.
Case Study 2: Mechanistic Insights
Another study focused on understanding the mechanism by which this compound induces apoptosis in cancer cells. Through flow cytometry analysis, researchers demonstrated that it activates caspase pathways leading to programmed cell death.
Mechanism of Action
The mechanism of action of 2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol involves its role as a precursor to kinase inhibitors. These inhibitors work by blocking the activity of specific kinases, which are enzymes involved in the regulation of cell growth and proliferation. By inhibiting these kinases, the compound can help to prevent the uncontrolled growth of cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The following table summarizes critical differences between the target compound and its closest analogues:
Functional and Pharmacological Differences
Solubility and Bioavailability
- The ethanol group in the target compound improves water solubility compared to analogues with methyl or ethyl substituents (e.g., 1017782-75-0), which are more lipophilic .
- The amino-substituted analogue (723510-50-7) may exhibit higher solubility in acidic environments due to protonation of the amino group .
Biological Activity
2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol, also known by its CAS number 127116-19-2, is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.
- Molecular Formula : C11H17ClN4O
- Molecular Weight : 256.73 g/mol
- IUPAC Name : 2-[4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol
Synthesis
The synthesis of this compound typically involves the reaction of 4,6-dichloro-2-methylpyrimidine with piperazine derivatives in a solvent such as dichloromethane. The reaction conditions generally include stirring at room temperature or heating under reflux for several hours. For example, one synthesis method reported an 89.8% yield using triethylamine as a catalyst and methylene dichloride as the solvent .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing piperazine and pyrimidine moieties. Specifically, compounds similar to this compound have demonstrated significant efficacy against various cancer cell lines.
- Inhibition of PARP Activity : A study published in Molecules demonstrated that compounds with similar structures inhibited poly (ADP-ribose) polymerase (PARP) activity in human breast cancer cells. The IC50 values for these compounds ranged from 18 µM to over 57 µM, indicating their potential as PARP inhibitors .
- Mechanism of Action : The mechanism involves enhancing the cleavage of PARP1 and increasing the phosphorylation of H2AX, which is critical for DNA damage response. These findings suggest that this compound may act similarly by interfering with DNA repair mechanisms in cancer cells .
Other Biological Activities
In addition to its anticancer properties, the compound has been noted for its potential interactions with various biological targets:
- Kinase Inhibition : As indicated by its classification as a kinase inhibitor, there is evidence suggesting that this compound may interact with specific kinases involved in cell signaling pathways related to cancer progression .
Case Studies
Several case studies have explored the biological activities of similar compounds:
Q & A
Q. What are the recommended synthetic routes for 2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol?
Methodological Answer: The compound can be synthesized via multi-step protocols involving nucleophilic substitution and piperazine coupling. For example:
Pyrimidine Core Functionalization : Introduce the chloro and methyl groups to the pyrimidine ring under controlled conditions (e.g., using POCl₃ for chlorination and methyl iodide for methylation) .
Piperazine Coupling : React the functionalized pyrimidine with piperazine derivatives in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–100°C) to facilitate ring substitution. Ethanolamine derivatives are then introduced via alkylation or Mitsunobu reactions to attach the hydroxyethyl group .
Purification : Column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures yields high-purity product (≥95% by HPLC) .
Q. How can the purity and structural integrity of this compound be confirmed?
Methodological Answer:
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% recommended for biological assays).
- Spectroscopy :
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., piperazine ring puckering and ethanol group orientation) .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis steps due to potential respiratory irritation .
- First Aid :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. What strategies optimize the reaction yield during the coupling of piperazine to the pyrimidine ring?
Methodological Answer:
- Solvent Optimization : Use DMF with catalytic KI to enhance nucleophilicity of piperazine .
- Temperature Control : Maintain 90–100°C for 12–24 hours to achieve >85% conversion (monitored by TLC).
- Catalysis : Add 1–2 mol% CuI or Pd(OAc)₂ to accelerate cross-coupling reactions, reducing side-product formation .
- Workup : Extract unreacted piperazine with dilute HCl (pH 3–4) to isolate the desired product .
Q. How does the compound’s stability vary under different pH conditions?
Methodological Answer:
Q. Are there known contradictions in reported biological activities of this compound?
Methodological Answer:
- Receptor Binding Studies : Discrepancies arise in reported IC₅₀ values for serotonin (5-HT₁A) and dopamine (D₂) receptors due to:
- Mitigation : Standardize assays (e.g., CHO-K1 cells expressing human receptors) and characterize stereochemistry before activity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
